5-Carbamoyl-2-methylfuran-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

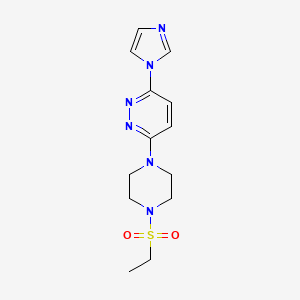

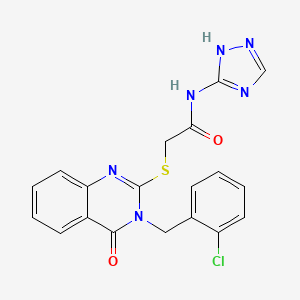

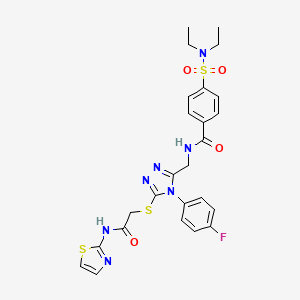

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO4S and a molecular weight of 223.63 . It is also known by its synonyms 3-Furansulfonyl chloride, 5-(aminocarbonyl)-2-methyl .

Molecular Structure Analysis

The molecular structure of 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is represented by the formula C6H6ClNO4S . Unfortunately, the detailed structural analysis is not available in the retrieved data.科学的研究の応用

Chemistry of Sulforhodamine-Amine Conjugates

5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is used in the chemistry of sulforhodamine sulfonyl chlorides. These chlorides contain isomeric monosulfonyl chlorides that, when conjugated with amines, exhibit different properties due to the formation of colorless sultams in one of the isomers. Such chemistry has significant implications in bioconjugation studies (Corrie, Davis, & Eccleston, 2001).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

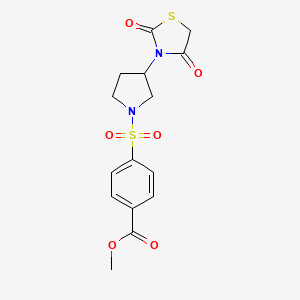

The compound plays a critical role in the solid-phase synthesis of 1,3-oxazolidin-2-ones, a class of compounds with antibacterial properties. This synthesis involves the use of polymer-supported sulfonyl chloride for the preparation of disubstituted 1,3-oxazolidin-2-ones, highlighting its utility in heterocyclic compound chemistry (Holte, Thijs, & Zwanenburg, 1998).

Development of Protein Synthesis and Modification Reagents

This chemical is also involved in the synthesis and stabilization of (carbamoyl)sulfenyl chlorides and related compounds. These compounds have been considered unstable but are now found to be isolatable and stable, leading to potential applications in the development of thiolyzable and photolabile protecting groups for cysteine, crucial in protein synthesis and modification (Schrader, Schroll, & Bárány, 2011).

Fluorigenic Labeling of Carbamates

In analytical chemistry, 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride is used for the fluorigenic labeling of N-methyl carbamates. This process involves reacting the carbamates with dansyl chloride, a derivative of sulfonyl chloride, to produce highly fluorescent derivatives, useful in the analysis of natural water samples (Lawrence & Frei, 1972).

Heterocyclic Compound Synthesis

It is instrumental in the synthesis of heterocyclic compounds, such as 5-chloro-2-thiophenesulfonyl derivatives. These derivatives, when reacted with various agents like ammonia and hydrazine, yield a range of sulfonamides and sulfonyl azides, showcasing the chemical's versatility in organic synthesis (Obafemi, 1982).

Sulfonylcarbamimidic Azides Synthesis

The compound is also used in the synthesis of sulfonylcarbamimidic azides, which exhibit diverse chemical reactivities and transformations. These azides can be converted into various derivatives, displaying the compound's role in expanding the scope of organic transformations (PeetNorton et al., 1987).

特性

IUPAC Name |

5-carbamoyl-2-methylfuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHMBSMSPMTIRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2473259.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)